N-Desethylamodiaquine-D5 dihydrochloride
Overview
Description
N-Desethylamodiaquine-D5 dihydrochloride is a deuterium-labeled derivative of N-Desethylamodiaquine, which is an active primary blood metabolite of the antimalarial drug amodiaquine. This compound is used as a stable-labeled internal standard for the quantitation of amodiaquine levels in biological samples such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for clinical toxicology or isotope dilution methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethylamodiaquine-D5 dihydrochloride involves the deuteration of N-Desethylamodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethylamodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically formulated as a solution in methanol and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-Desethylamodiaquine-D5 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Original this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Desethylamodiaquine-D5 dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a stable-labeled internal standard for the quantitation of amodiaquine levels in biological samples.
Biology: In studies involving the metabolism and pharmacokinetics of amodiaquine.
Medicine: In clinical toxicology to monitor amodiaquine levels in patients undergoing treatment for malaria.
Industry: In the development and validation of analytical methods for the detection and quantitation of amodiaquine and its metabolites
Mechanism of Action
N-Desethylamodiaquine-D5 dihydrochloride exerts its effects by serving as a stable-labeled internal standard in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantitation of amodiaquine levels in biological samples. The molecular targets and pathways involved include the cytochrome P450 enzymes, particularly CYP2C8, which metabolize amodiaquine to N-Desethylamodiaquine .
Comparison with Similar Compounds
Similar Compounds
N-Desethylamodiaquine: The non-deuterated form of the compound.
Amodiaquine: The parent compound from which N-Desethylamodiaquine is derived.
Chloroquine: Another antimalarial drug with a similar structure and mechanism of action.
Uniqueness
N-Desethylamodiaquine-D5 dihydrochloride is unique due to its deuterium labeling, which provides a distinct mass difference for use as an internal standard in analytical methods. This labeling enhances the accuracy and precision of quantitation in biological samples, making it a valuable tool in clinical and research settings .
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBRFGUODDEGH-ZWOCKVCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670074 | |
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216894-33-5 | |
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216894-33-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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